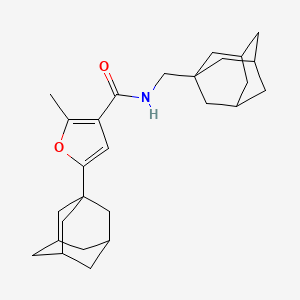![molecular formula C16H14BrClO3 B11486838 2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane](/img/structure/B11486838.png)
2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions This particular compound is characterized by the presence of a bromophenyl group and a chlorophenoxy methyl group attached to the dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane typically involves the following steps:
-
Formation of the Dioxolane Ring: : The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst. For example, ethylene glycol can react with formaldehyde under acidic conditions to form 1,3-dioxolane.
-
Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced through a nucleophilic substitution reaction. For instance, 4-bromophenol can react with a suitable leaving group, such as a halide, to form the bromophenyl derivative.
-
Attachment of the Chlorophenoxy Methyl Group: : The chlorophenoxy methyl group can be attached through an etherification reaction. 4-chlorophenol can react with a suitable alkylating agent, such as chloromethyl methyl ether, to form the chlorophenoxy methyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
反応の種類
-
酸化: : この化合物は、特にフェニル環で酸化反応を起こし、キノンや他の酸化誘導体の形成につながります。
-
還元: : 還元反応は、ブロモフェニル基またはクロロフェノキシ基を標的にすることができ、それらを対応するフェニル誘導体に変換する可能性があります。
-
置換: : この化合物は、求核置換反応または求電子置換反応に関与することができ、臭素原子または塩素原子が他の官能基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的ハイドロジェネーションなどがあります。
置換: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤と、ハロゲン化アルキルやアシルクロリドなどの求電子剤などがあります。
主な生成物
酸化: キノン、フェノール誘導体。
還元: フェニル誘導体。
置換: 使用された試薬に応じて、さまざまな置換フェニル誘導体。
科学的研究の応用
2-(4-ブロモフェニル)-4-[(4-クロロフェノキシ)メチル]-1,3-ジオキソランは、いくつかの科学研究における応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物学的活性を調査されています。
医学: 特に新しい治療薬の設計における、潜在的なリード化合物として研究されています。
産業: 特定の特性を持つ特殊化学品、ポリマー、材料の開発に利用されています。
作用機序
2-(4-ブロモフェニル)-4-[(4-クロロフェノキシ)メチル]-1,3-ジオキソランの作用機序は、その特定の用途によって異なります。生物系では、酵素、受容体、DNAなどの分子標的に作用し、さまざまな生化学的効果を引き起こす可能性があります。正確な経路と標的は、抗菌活性や抗癌活性など、その使用の状況に基づいて異なる可能性があります。
6. 類似化合物の比較
類似化合物
2-(4-ブロモフェニル)-1,3-ジオキソラン: クロロフェノキシメチル基を欠いており、より単純です。
4-[(4-クロロフェノキシ)メチル]-1,3-ジオキソラン: ブロモフェニル基を欠いており、化学的性質が異なります。
2-(4-クロロフェニル)-4-[(4-ブロモフェノキシ)メチル]-1,3-ジオキソラン: 臭素と塩素の位置が入れ替わっており、反応性と用途が異なる可能性があります。
独自性
2-(4-ブロモフェニル)-4-[(4-クロロフェノキシ)メチル]-1,3-ジオキソランは、ブロモフェニル基とクロロフェノキシメチル基の両方が存在するため、独特の化学的および物理的特性を有しています。
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)-1,3-dioxolane: Lacks the chlorophenoxy methyl group, making it less complex.
4-[(4-Chlorophenoxy)methyl]-1,3-dioxolane: Lacks the bromophenyl group, resulting in different chemical properties.
2-(4-Chlorophenyl)-4-[(4-bromophenoxy)methyl]-1,3-dioxolane: Has the positions of bromine and chlorine swapped, leading to potentially different reactivity and applications.
Uniqueness
2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane is unique due to the presence of both bromophenyl and chlorophenoxy methyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C16H14BrClO3 |
|---|---|
分子量 |
369.6 g/mol |
IUPAC名 |
2-(4-bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H14BrClO3/c17-12-3-1-11(2-4-12)16-20-10-15(21-16)9-19-14-7-5-13(18)6-8-14/h1-8,15-16H,9-10H2 |
InChIキー |
BYCGUPJLPVVBJI-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(O1)C2=CC=C(C=C2)Br)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]hexanehydrazide](/img/structure/B11486755.png)

![2-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B11486770.png)
![6-butyl-8-(3,4-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486771.png)
![N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B11486779.png)
![Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11486785.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486792.png)
![1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B11486795.png)
![2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11486800.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11486803.png)
![Ethyl 1-aminobenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxylate](/img/structure/B11486805.png)
![4-(5-oxopyrrolidin-3-yl)-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B11486815.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11486830.png)
![7-(4-bromophenyl)-1,3,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486832.png)
